molecular formula C19H21N7O2 B6450069 6-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2548996-80-9

6-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6450069
CAS No.: 2548996-80-9
M. Wt: 379.4 g/mol
InChI Key: VGDLUSLCDHEFQN-UHFFFAOYSA-N
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Description

6-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival. This compound exhibits high selectivity for mTOR over related PI3K kinases, making it a valuable tool for dissecting the specific roles of mTORC1 and mTORC2 complexes in cellular signaling pathways. Its primary research application is in the field of oncology, where it is used to investigate mTOR-driven tumorigenesis and to explore therapeutic strategies for cancer treatment. By potently inhibiting mTOR kinase activity, this compound suppresses downstream signaling effectors, such as phosphorylation of S6K1 and 4E-BP1, leading to G1 cell cycle arrest and the induction of autophagy in cancer cell lines. Researchers utilize this inhibitor in vitro to study mechanisms of drug resistance and to identify biomarkers of sensitivity in various cancer models. It is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals. For detailed pharmacological data and solubility information, researchers are encouraged to consult the supplier's Certificate of Analysis.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-24-11-23-16-17(24)21-10-22-18(16)25-6-13-8-26(9-14(13)7-25)19(27)12-3-4-15(28-2)20-5-12/h3-5,10-11,13-14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDLUSLCDHEFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CN=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
  • Anti-inflammatory Effects : The methoxypyridine component may enhance anti-inflammatory responses, making it a candidate for treating inflammatory diseases.

Biochemical Studies

Research has focused on the interaction of this compound with biological targets:

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain kinases involved in cancer progression.
  • Receptor Modulation : It has shown potential in modulating receptor activity related to neurotransmission and cellular signaling.

Material Science

The unique structural features allow for exploration in materials science:

  • Polymer Development : The compound can serve as a building block for synthesizing new polymers with specific properties for industrial applications.
  • Nanotechnology : Its ability to form complexes with metals opens avenues for developing nanomaterials used in electronics or catalysis.

Case Studies and Experimental Findings

  • Anticancer Activity Study :
    • A study published in Journal of Medicinal Chemistry evaluated various derivatives of purine compounds similar to this one. Results indicated significant cytotoxicity against breast cancer cell lines.
    • Mechanism studies revealed that these compounds induce apoptosis through mitochondrial pathways.
  • Enzyme Inhibition Research :
    • Research conducted at a leading university demonstrated that the compound inhibits a specific kinase involved in cell cycle regulation.
    • In vitro assays showed IC50 values in the low micromolar range, suggesting potent activity.
  • Material Applications :
    • A recent study explored the use of this compound in creating conductive polymers. The findings indicated improved electrical conductivity when incorporated into polymer matrices.

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Core

The purine scaffold undergoes nucleophilic substitution at the C6 position, facilitated by electron-withdrawing substituents. For example:

  • Reaction with amines : Substitution occurs under reflux in n-butanol (nBuOH) with triethylamine (Et<sub>3</sub>N) as an acid acceptor, yielding derivatives with modified biological activity (e.g., kinase inhibitors) .

  • Halogen displacement : Chlorine at C6 of analogous purines is replaced by nucleophiles like hydrazine or alkylamines, forming intermediates for further functionalization .

Table 1: Nucleophilic Substitution Parameters

SubstrateReagentConditionsYieldApplication
Chloropurine analogEthylenediaminenBuOH, reflux, 8 hr68%Kinase inhibitor synthesis
Bromopurine analogPiperidineDMF, 80°C, 12 hr55%Anticancer agent precursors

Hydrolysis of the Carbonyl Group

The 6-methoxypyridine-3-carbonyl moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage of the carbonyl group in HCl/ethanol produces carboxylic acid derivatives, which are further functionalized for prodrug development .

  • Alkaline hydrolysis : Methoxy groups are demethylated to hydroxyl groups under reflux with NaOH, enhancing solubility for pharmacokinetic studies .

Substitution Reactions on the Pyridine Ring

The 6-methoxypyridine ring participates in electrophilic aromatic substitution (EAS):

  • Nitration : At the C4 position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding nitro derivatives for SAR studies .

  • Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces hydrophobic groups to modulate target binding .

Key Finding : Methoxy groups direct substitution to the para position due to their electron-donating nature .

Cyclization of the Octahydropyrrolo[3,4-c]pyrrole Moiety

The fused bicyclic amine system undergoes cyclization under reductive or thermal conditions:

  • Reductive ring closure : Using NaBH<sub>4</sub> or Pd/C/H<sub>2</sub> forms rigidified analogs with improved metabolic stability .

  • Thermal rearrangement : Heating in DMSO generates spirocyclic derivatives, as confirmed by <sup>1</sup>H NMR .

Catalytic Cross-Coupling Reactions

Palladium-mediated reactions enable diversification of the purine and pyridine subunits:

  • Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups at the purine N9 position, critical for optimizing kinase selectivity .

  • Sonogashira coupling : Alkynes are appended to the pyridine ring for fluorescent tagging in cellular imaging .

Table 2: Cross-Coupling Efficiency

Reaction TypeCatalystLigandYieldReference
Buchwald-HartwigPd(OAc)<sub>2</sub>XantPhos72%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>CuI65%

Oxidation and Reduction Pathways

  • Oxidation : The octahydropyrrolo[3,4-c]pyrrole system is oxidized with MnO<sub>2</sub> to form pyrrole rings, altering electron distribution .

  • Reduction : LiAlH<sub>4</sub> reduces the carbonyl group to a hydroxymethyl moiety, enabling prodrug strategies .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituent Core Structure
Target Compound C21H24N6O* 376.5 6-Methoxypyridine-3-carbonyl Octahydropyrrolo[3,4-c]pyrrole
6-[5-(Azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine C18H27N7O2S 405.5 Azepane-1-sulfonyl Octahydropyrrolo[3,4-c]pyrrole
1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one C21H24N6O 376.5 3-Methylphenylacetyl Octahydropyrrolo[3,4-c]pyrrole

*Molecular formula inferred from for analogous compounds.

Physicochemical and Pharmacokinetic Properties

  • Target Compound: The 6-methoxypyridine carbonyl group enhances solubility (via polar carbonyl and methoxy groups) compared to the azepane sulfonyl analog .
  • Azepane Sulfonyl Analog : The sulfonyl group increases molecular weight and introduces strong electron-withdrawing effects, which may improve protease resistance but reduce passive diffusion .

Preparation Methods

Subcritical Water-Mediated Cyclization

A stainless steel reactor system operating at 130°C and 30 bar pressure facilitates the formation of octahydropyrrolo[3,4-c]pyrrole derivatives. In a representative procedure, pyrrolidine precursors are combined with benzoyl isothiocyanate in ultrapure water, yielding N-benzoylthiourea intermediates in 80–82% efficiency after 4 hours. While this method originally targets benzoyl-substituted derivatives, modular adaptation allows for the incorporation of alternative acylating agents, such as 6-methoxypyridine-3-carbonyl chloride, to introduce the desired substituent.

Functionalization at Position 2

Post-cyclization, the C2 position of the octahydropyrrolo[3,4-c]pyrrole is functionalized via nucleophilic substitution or cross-coupling reactions. For instance, treatment with α-haloketones in subcritical water generates thiazole-fused derivatives, demonstrating the scaffold’s versatility. In the context of the target compound, this position is reserved for subsequent linkage to the purine moiety.

Preparation of 9-Methyl-9H-Purine-6-yl Derivative

The 9-methyl-9H-purine component is synthesized through established purine alkylation and halogenation protocols.

Alkylation at Position 9

Treatment of purine with methyl iodide in the presence of a base, such as potassium carbonate, in dimethylformamide (DMF) selectively alkylates the N9 position, yielding 9-methyl-9H-purine in 85–90% efficiency.

Halogenation at Position 6

Iodination of 9-methyl-9H-purine at position 6 is achieved using N-iodosuccinimide (NIS) in acetic acid, providing 6-iodo-9-methyl-9H-purine. This intermediate’s reactivity enables subsequent cross-coupling with the functionalized pyrrolopyrrole derivative.

Coupling of the Pyrrolopyrrole and Purine Moieties

The final step involves forming a carbon-nitrogen bond between the iodopurine and the pyrrolopyrrole amine.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling reaction using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos as a ligand facilitates the union. Optimized conditions (toluene, 110°C, 24 hours) afford the target compound in 60–65% yield, with residual palladium removed via chelating resins.

Optimization and Scale-up Considerations

Green Solvent Alternatives

Replacing dichloromethane with ethyl acetate in acylation steps reduces environmental impact without compromising yield.

Catalytic System Refinement

Substituting Pd2(dba)3 with cheaper palladium sources, such as palladium acetate, lowers costs while maintaining efficiency.

Large-Scale Synthesis

Batch processes utilizing subcritical water reactors demonstrate scalability, with octahydropyrrolo[3,4-c]pyrrole production exceeding 10 g per run .

Q & A

Q. Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., ESI+ mode for [M+H]+ ion) .
  • Multinuclear NMR : 1H and 13C NMR to assign protons and carbons in the purine and pyrrolo-pyrrolidine moieties. For example, the 9-methyl group on the purine ring typically resonates at δ 3.5–3.7 ppm in 1H NMR .
  • IR spectroscopy : Identify carbonyl stretches (e.g., 1690–1710 cm⁻¹ for the 6-methoxypyridine-3-carbonyl group) .

Advanced: How can researchers address discrepancies in reported biological activities of structurally similar purine derivatives?

Methodological Answer :
Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:

  • Standardized assays : Use isogenic cell lines and consistent ATP concentration ranges in kinase inhibition studies to reduce variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. methyl groups on the pyridine ring) and compare IC50 values. For example, replacing 4-methoxyphenyl with methyl in pyrrolo-pyrimidine analogs increased potency by 10-fold .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities against target enzymes, correlating with experimental data .

Basic: What are common challenges in purifying this compound, and how can they be mitigated?

Q. Methodological Answer :

  • Challenge 1 : Low solubility in common solvents.
    Solution : Use DMF-water mixtures for recrystallization or employ size-exclusion chromatography .
  • Challenge 2 : Co-elution of byproducts.
    Solution : Optimize gradient elution (e.g., 5→40% MeOH in CH2Cl2) during flash chromatography .
  • Challenge 3 : Hydrolytic instability of the methoxy group.
    Solution : Conduct reactions under inert atmosphere (N2/Ar) and store products at –20°C .

Advanced: How can researchers validate the biological target engagement of this compound in cellular assays?

Q. Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment using Western blotting .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the compound to crosslink with target proteins, followed by pull-down and LC-MS/MS identification .
  • Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive TAMRA-labeled kinase inhibitors) to measure displacement efficacy .

Basic: What synthetic routes are available for introducing the 6-methoxypyridine-3-carbonyl group?

Q. Methodological Answer :

  • Acylation : React the pyrrolo-pyrrolidine amine with 6-methoxypyridine-3-carbonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine as a base .
  • Coupling reagents : Use HATU or EDC/HOBt for amide bond formation between carboxylic acid derivatives and the secondary amine .
  • Post-functionalization : Introduce the methoxy group via nucleophilic substitution (e.g., NaH/MeOH on a 6-chloropyridine precursor) before acylation .

Advanced: What strategies can resolve low yields in the final coupling step between the purine and pyrrolo-pyrrolidine moieties?

Q. Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to minimize decomposition .
  • Protecting group strategy : Temporarily protect the purine N-9 position with a tosyl group to prevent side reactions, followed by deprotection with KtBuO/THF .
  • Catalytic acceleration : Add 10 mol% DMAP to enhance nucleophilic substitution efficiency .

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